molecular formula C7H4Cl2N2 B1313151 2,7-Dichloroimidazo[1,2-a]pyridine CAS No. 190074-50-1

2,7-Dichloroimidazo[1,2-a]pyridine

Cat. No. B1313151
M. Wt: 187.02 g/mol
InChI Key: MVPJHWXTBGICAY-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .


Molecular Structure Analysis

The molecular structure of 2,7-Dichloroimidazo[1,2-a]pyridine consists of a fused bicyclic system with two chlorine atoms attached at the 2nd and 7th positions . The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2,7-Dichloroimidazo[1,2-a]pyridine, can undergo various functionalization reactions. These include radical reactions, which have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The molecular weight of 2,7-Dichloroimidazo[1,2-a]pyridine is 187.02 g/mol . It has a topological polar surface area of 17.3 Ų and a complexity of 153 . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Synthesis and Properties : Research on compounds containing pyridine and imidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, highlights the diverse synthetic routes and properties of these compounds. They are utilized in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical properties, indicating potential applications of 2,7-Dichloroimidazo[1,2-a]pyridine in similar areas (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis and Medicinal Chemistry

Heterocyclic N-Oxide Derivatives : The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and imidazole compounds, have been explored for their utility as synthetic intermediates and their significant biological activities. These derivatives are vital in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, indicating potential utility of 2,7-Dichloroimidazo[1,2-a]pyridine in these domains (Li et al., 2019).

Biological and Medicinal Applications

Pyrimidine Appended Optical Sensors : Derivatives of pyrimidine, closely related to imidazo[1,2-a]pyridines, have been used as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This suggests potential research avenues for 2,7-Dichloroimidazo[1,2-a]pyridine in developing new optical sensors (Jindal & Kaur, 2021).

Pyridine Derivatives in Medicinal Chemistry : Pyridine derivatives, including imidazo[1,2-a]pyridine analogues, have been noted for their wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. These findings highlight the potential medicinal applications of 2,7-Dichloroimidazo[1,2-a]pyridine in developing new therapeutic agents (Abu-Taweel et al., 2022).

Safety And Hazards

While specific safety and hazard information for 2,7-Dichloroimidazo[1,2-a]pyridine is not available, general safety measures for handling similar chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research may focus on the development of new imidazo[1,2-a]pyridine derivatives and their potential applications in the treatment of diseases such as tuberculosis .

properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJHWXTBGICAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441018
Record name 2,7-Dichloroimidazo[1,2-a]pyridine
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloroimidazo[1,2-a]pyridine

CAS RN

190074-50-1
Record name 2,7-Dichloroimidazo[1,2-a]pyridine
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Record name 2,7-Dichloroimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloroimidazo[1,2-a]pyridine
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